2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol
Overview
Description
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a heterocyclic organic molecule that contains a thiazine and benzimidazole ring system. It has been synthesized using various methods and has shown promising results in scientific research.
Mechanism of Action
The mechanism of action of 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol is not fully understood. However, it is believed that the compound exerts its effects by interacting with various cellular targets. For example, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. Additionally, it has been found to decrease the levels of reactive oxygen species and lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol in lab experiments is its unique properties. The compound has shown promising results in various research applications and has the potential to be used in the development of new drugs. However, one of the limitations is that the compound is not readily available and can be difficult to synthesize.
Future Directions
There are several future directions for research involving 2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol. One potential direction is to further investigate its potential as an antioxidant and anti-inflammatory agent. Another direction is to study its potential use in the treatment of various diseases such as cancer and fungal infections. Additionally, research can be conducted to optimize the synthesis of the compound and develop more efficient methods.
Scientific Research Applications
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol has shown potential in various scientific research applications. One of the most promising applications is in the field of medicinal chemistry. The compound has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been studied for its potential use as an antioxidant and anti-inflammatory agent.
properties
IUPAC Name |
2-tert-butyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2OS/c1-14(2,3)11-8-12(17)16-10-7-5-4-6-9(10)15-13(16)18-11/h4-8,12,17H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTLFEGBVINSBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(N2C3=CC=CC=C3N=C2S1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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